Differential Inhibition of SLIGKV Peptide versus Trypsin-Mediated PAR2 Activation
PAR-2-IN-2 exhibits a distinct inhibitory profile, showing approximately 18.5-fold greater potency against SLIGKV peptide-induced PAR2 activation (IC50 = 10.79 μM) compared to trypsin-mediated activation (IC50 > 200 μM) [1]. This contrasts with other PAR2 antagonists like GB83 and AZ3451, which lack such clearly defined differential inhibition or are reported to inhibit both protease- and peptide-mediated activation [2][3]. This differential sensitivity suggests a unique binding mode or mechanism of action that preferentially antagonizes peptide agonist activity.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10.79 μM (SLIGKV); >200 μM (Trypsin) |
| Comparator Or Baseline | GB83: 2 μM (Trypsin and synthetic agonists); AZ3451: 6.6 nM (Trypsin) and 5.4 nM (SLIGRL) in FLIPR assay |
| Quantified Difference | 18.5-fold difference between SLIGKV and Trypsin for PAR-2-IN-2; GB83 shows no such differential; AZ3451 shows 1.2-fold difference (6.6 vs 5.4 nM). |
| Conditions | In vitro enzymatic/inhibition assays using human PAR2 |
Why This Matters
This differential profile makes PAR-2-IN-2 a unique tool for dissecting PAR2 signaling pathways activated by different agonists.
- [1] Farmer LJ, Fournier PA, Lessard S, Liu B, St-Onge M, Sturino C, Szychowski J, Yannopoulos C. Imidazopyridazines useful as inhibitors of the par-2 signaling pathway. WO2015048245A1. 2015. View Source
- [2] Suen JY, Cotterell A, Lohman RJ, et al. Pathway-selective antagonism of proteinase activated receptor 2. Br J Pharmacol. 2014;171(17):4112-4124. View Source
- [3] Cheng RKY, Fiez-Vandal C, Schlenker O, et al. Structural insight into allosteric modulation of protease-activated receptor 2. Nature. 2017;545(7652):112-115. View Source
